molecular formula C17H22N2O3 B1408428 tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate CAS No. 1029578-08-2

tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate

Cat. No.: B1408428
CAS No.: 1029578-08-2
M. Wt: 302.37 g/mol
InChI Key: HBLQZXREUOCMMS-UHFFFAOYSA-N
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Description

tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that have been studied for their diverse biological activities, including potential therapeutic applications in neurology and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of an appropriate ketone with phenylhydrazine in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The resulting tricyclic indole can then be further modified to introduce the tert-butyl and methoxy groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
  • 6-Methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-2-ium

Uniqueness

tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl and methoxy groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-7-12-13-9-11(21-4)5-6-14(13)18-15(12)10-19/h5-6,9,18H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLQZXREUOCMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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